4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-21-14-5-3-11(17(19)20)7-12(14)16-8-9-6-10(15)2-4-13(9)18/h2-7,16,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDXDTUSNBXATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol can be achieved through a multi-step reaction process. One common method involves the reaction of 4-bromo-2-nitroaniline with methanol under basic conditions, followed by the addition of a dehydrating agent to yield the target compound . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, anilines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to a family of brominated Schiff bases. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups: The nitro (–NO₂) group in the target compound enhances electron withdrawal compared to methoxy (–OCH₃) or methyl (–CH₃) substituents in analogs like HL1 or the V(V) complex precursor. This likely increases acidity of the phenolic –OH and influences metal-binding selectivity .
Biological Activity
4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound has the following structural formula:
This structure features a bromine atom, a methoxy group, and a nitroaniline moiety, which contribute to its diverse biological activities.
Biological Activities
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of vital enzymatic processes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in the context of chronic inflammatory diseases .
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors involved in cellular signaling pathways, leading to alterations in enzyme activity or gene expression. This interaction can disrupt various cellular processes, contributing to its observed biological effects .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
